Isothiazolo[3,4-d]pyrimidine is a heterocyclic compound that features a fused isothiazole and pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Isothiazolo[3,4-d]pyrimidine derivatives are being explored for their utility in drug development, particularly as therapeutic agents against various diseases.
Isothiazolo[3,4-d]pyrimidine can be synthesized from various starting materials, often involving reactions that introduce the isothiazole and pyrimidine moieties. The synthesis of this compound has been reported in various studies, highlighting its adaptability in creating derivatives with specific biological activities .
Chemically, isothiazolo[3,4-d]pyrimidine belongs to the class of heterocycles, specifically those containing sulfur and nitrogen atoms. It is classified under the broader category of fused bicyclic compounds.
The synthesis of isothiazolo[3,4-d]pyrimidine can be achieved through several methods. A common approach involves the cyclocondensation of appropriate precursors such as 2-amino-4-(substituted phenyl)thiazoles with suitable electrophiles .
Technical Details:
The molecular structure of isothiazolo[3,4-d]pyrimidine consists of a pyrimidine ring fused with an isothiazole ring. The arrangement of atoms includes:
The molecular formula for isothiazolo[3,4-d]pyrimidine is typically represented as , where and vary depending on the specific derivative being synthesized. The compound's structural characteristics can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Isothiazolo[3,4-d]pyrimidine can undergo various chemical reactions that modify its structure for enhanced biological activity:
Technical Details:
The mechanism of action for compounds derived from isothiazolo[3,4-d]pyrimidine typically involves interaction with biological targets such as enzymes or receptors.
Studies on specific derivatives have demonstrated their effectiveness against various cancer cell lines, indicating potential pathways for therapeutic applications .
Isothiazolo[3,4-d]pyrimidine derivatives generally exhibit:
Chemical properties include:
Relevant data can be obtained through spectral analysis (e.g., Infrared Spectroscopy) which provides insights into functional groups present in the compound.
Isothiazolo[3,4-d]pyrimidine has several scientific uses:
Isothiazolo[3,4-d]pyrimidine represents a bicyclic heterocyclic system formed through the fusion of isothiazole and pyrimidine rings. The notation "[3,4-d]" specifies the ring fusion pattern: the isothiazole ring's 3- and 4-positions are fused to the "d" bond (positions 5-6) of the pyrimidine ring. This results in a planar, conjugated system with the molecular formula C₆H₃N₃S for the parent compound, containing three nitrogen atoms and one sulfur atom distributed across the fused rings [1] [5].
The systematic IUPAC name for the unsubstituted core structure is isothiazolo[3,4-d]pyrimidine, with standardized numbering assigning position 1 to the sulfur atom in the isothiazole ring. This fused system exhibits distinct electronic properties due to the electron-deficient pyrimidine ring and the sulfur-containing isothiazole component. Key structural features include:
Table 1: Structural Characteristics of Isothiazolo[3,4-d]pyrimidine
Characteristic | Description | Significance |
---|---|---|
Ring Fusion Notation | [3,4-d] | Specifies bonding between isothiazole C3-C4 and pyrimidine C5-C6 |
Atom Numbering | S1, N2 (isothiazole); N3,C4 (junction); C5,N6,C7 (pyrimidine) | Standardized for systematic substitution |
Bond Angles | C-S-N ≈ 92°, S-N-C ≈ 115° (from crystallography) | Influences molecular planarity and packing |
Aromaticity | 10π-electron system | Enhances stability and influences spectroscopic properties |
Common Tautomers | 1H, 3H, and 5H-forms | Affects reactivity and biological interactions |
The structural complexity of this system creates multiple synthetic vectors for chemical modification, particularly through electrophilic substitution at electron-rich positions and nucleophilic displacement of halogen substituents at electron-deficient sites. Chlorine atoms at position 4 (pyrimidine ring) exhibit high reactivity toward nucleophiles, enabling diverse derivatization [5] [7].
The chemistry of isothiazolo[3,4-d]pyrimidines emerged in the mid-20th century alongside growing interest in fused heterocyclic systems for pharmaceutical applications. Early synthetic routes involved cyclocondensation reactions of functionalized isothiazole precursors with pyrimidine-building components. A significant breakthrough came with the development of chlorination protocols using phosphorus oxychloride (POCl₃), which allowed efficient conversion of hydroxyl groups to chloro substituents, creating versatile intermediates for further functionalization [5] [7].
The 1980s-1990s witnessed methodological refinements including:
Table 2: Historical Milestones in Isothiazolo[3,4-d]pyrimidine Development
Time Period | Key Developments | References |
---|---|---|
1960s-1970s | Initial synthetic approaches via thermal cyclization; Structural characterization | [5] |
1980s-1990s | Development of chlorination methods with POCl₃; Nucleophilic substitution studies | [5] [7] |
2000-2010 | Introduction of Suzuki-Miyaura coupling; Microwave-assisted synthesis | [2] |
2010-Present | Rational design of kinase inhibitors; Green chemistry approaches | [2] [8] |
Recent decades have seen structural diversification through:
Notable lead compounds that stimulated research include 4-chloro-3-methylisothiazolo[5,4-d]pyrimidine (CAS#: S13596958), which demonstrated the scaffold's synthetic versatility through its reactive chlorine atom and methyl substituent that could be further functionalized [7]. These advances transformed isothiazolo[3,4-d]pyrimidines from chemical curiosities to privileged structures in medicinal chemistry.
Isothiazolo[3,4-d]pyrimidines have emerged as valuable pharmacophores in drug discovery due to their structural similarity to purine bases, enabling effective interactions with biological targets. Their significance stems from:
Bioisosteric Properties: The scaffold serves as a purine mimetic where the isothiazole sulfur mimics the imidazole nitrogen in adenine/guanine. This allows competitive binding at ATP sites while providing enhanced metabolic stability and tunable physicochemical properties [2] [6]. Compared to pyrazolo[3,4-d]pyrimidines (e.g., allopurinol), the sulfur atom introduces distinct electronic characteristics that influence target affinity and selectivity.
Kinase Inhibition: Several derivatives exhibit nanomolar potency against disease-relevant kinases:
Table 3: Biological Activities of Isothiazolo[3,4-d]pyrimidine Derivatives
Target Class | Exemplary Compound | Biological Activity | Reference |
---|---|---|---|
A₁/A₂ₐ Adenosine Receptors | 2-(2-Fluorobenzyl)-5-(furan-2yl) derivative | hA₁ Kᵢ = 1.9 nM; hA₂ₐ Kᵢ = 0.06 nM | [2] |
EGFR Tyrosine Kinase | 4-Anilino derivatives | IC₅₀ = 0.034-0.135 μM | [4] |
BCL6 Oncoprotein | 5-Aryl substituted analogs | Kᵢ < 100 nM in biochemical assays | [6] |
P-glycoprotein | Tricyclic derivatives | Inhibition fold: 0.301-0.449 vs control | [4] |
Therapeutic Applications: The scaffold demonstrates multifaceted bioactivity relevant to:
Druglikeness and Optimization: The scaffold offers favorable physicochemical properties for drug development:
Table 4: Calculated Physicochemical Parameters of Representative Derivatives
Compound | Molecular Formula | Molecular Weight | XLogP3 | H-Bond Acceptors | H-Bond Donors | |
---|---|---|---|---|---|---|
Parent Scaffold | C₆H₃N₃S | 149.18 | 0.85 | 4 | 0 | |
4-Chloro-3-methyl | C₇H₄ClN₃S | 185.64 | 2.3 | 4 | 0 | [7] |
5-(4-Cyanophenyl) | C₁₂H₅N₄S | 237.26 | 2.8 | 5 | 0 | [2] |
7-Amino-5-methyl | C₇H₆N₄S | 178.22 | 0.52 | 4 | 2 | [8] |
Compared to related scaffolds like pyrazolo[3,4-d]pyrimidines, isothiazolo[3,4-d]pyrimidines exhibit enhanced metabolic stability due to reduced oxidative susceptibility at the sulfur-containing ring. Their synthetic accessibility via both conventional and green chemistry approaches (e.g., phase-transfer catalysis, solvent-free conditions) further enhances their drug discovery utility [8]. Current research focuses on developing bifunctional inhibitors and PROTACs leveraging the scaffold's ability to engage multiple biological targets simultaneously.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9